(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 4801-80-3
VCID: VC21544048
InChI: InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

CAS No.: 4801-80-3

Cat. No.: VC21544048

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate - 4801-80-3

Specification

CAS No. 4801-80-3
Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1
Standard InChI Key HHBOFAIEPRHUSR-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate features a central chiral carbon with the S-configuration. The molecular structure contains several key functional groups:

  • A primary amide group (-CONH₂) at the C-terminus

  • A benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group

  • A phenyl side chain attached to the beta carbon

  • A stereogenic center at the alpha carbon with S-configuration

The compound shares the molecular formula C₁₇H₁₈N₂O₃ with its R-enantiomer, differing only in the spatial arrangement around the stereogenic center.

Physical and Chemical Properties

The physical and chemical properties of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate are closely related to its structural features and stereochemistry. Based on data for related compounds, the following properties can be established:

PropertyCharacteristic
Molecular FormulaC₁₇H₁₈N₂O₃
Molecular Weight298.34 g/mol
Physical StateSolid at ambient temperature
SolubilityLimited water solubility; soluble in organic solvents (DMSO, DMF, alcohols)
Optical RotationPositive (dextrorotatory)
StabilityStable under standard storage conditions; sensitive to strong acids/bases
ReactivityReactive at the carbamate group under specific deprotection conditions

Stereochemistry and Biological Significance

The stereochemistry of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is fundamental to its biological properties. In biological systems, enzymes and receptors typically recognize and interact preferentially with one enantiomer over another. The S-configuration corresponds to the L-configuration in amino acid nomenclature, aligning with the naturally occurring amino acids in proteins.

Synthesis and Preparation Methods

Classical Synthetic Routes

The synthesis of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically begins with L-phenylalanine, which naturally possesses the desired S-configuration. A standard synthetic pathway involves:

  • Protection of the alpha-amino group of L-phenylalanine with benzyl chloroformate (Z-Cl) to form Z-L-Phe-OH

  • Activation of the carboxylic acid group using coupling reagents such as carbodiimides or active esters

  • Conversion to the amide via reaction with ammonia or ammonium salts

Synthetic ApproachMethodologyTypical Enantiomeric Excess
Chiral Auxiliary MethodsIncorporation and subsequent removal of chiral directing groups90-99%
Asymmetric CatalysisUse of chiral catalysts for stereoselective reactions80-99%
Enzymatic ResolutionBiocatalytic separation of racemic mixtures95-99%
Chiral Phase-Transfer CatalysisStereoselective alkylation under phase-transfer conditionsUp to 95%

Research in carbon-11 radiochemistry has developed stereoselective methods for radiolabeling amino acids and peptides, achieving "enantiomeric excess up to 95%" while being "limited to only L-amino acids" . These methods are particularly valuable for positron emission tomography (PET) applications.

Applications in Research and Medicine

Peptide Synthesis Applications

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate serves as a valuable building block in peptide synthesis, particularly in the creation of bioactive peptides and peptide-based drugs. The Cbz protecting group allows for orthogonal protection strategies in complex syntheses, while the S-configuration ensures proper stereochemistry in the resulting peptides.

Radiopharmaceutical Applications

Derivatives of this compound, when labeled with radioisotopes such as carbon-11, play an important role in positron emission tomography (PET) imaging. The stereochemistry significantly influences the biodistribution and target affinity of these imaging agents. Radiochemistry techniques have been developed to synthesize these compounds with high radiochemical yields and stereochemical purity.

Carbon-11 labeled amino acids and peptides serve as "highly sensitive imaging technique[s], suited for non-invasive in vivo detection, characterization and monitoring" of various physiological and pathological processes. The development of stereoselective radiochemical methods has improved the utility of these compounds in clinical applications.

Medicinal Chemistry Applications

In medicinal chemistry, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and related compounds contribute to:

  • Development of peptidomimetics that mimic bioactive peptides

  • Structure-activity relationship studies examining the impact of stereochemistry

  • Design of enzyme inhibitors targeting proteases and peptidases

  • Creation of targeted drug delivery systems

Comparison with the R-Enantiomer

While structurally similar, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate differs significantly from its R-enantiomer in various properties and applications:

Feature(S)-Enantiomer (Z-L-Phe-NH₂)(R)-Enantiomer (Z-D-Phe-NH₂)
ConfigurationS at alpha carbonR at alpha carbon
OriginDerived from L-phenylalanineDerived from D-phenylalanine
Biological RecognitionPreferred by most endogenous enzymesGenerally less recognized by natural enzymes
Metabolic StabilityMore rapidly metabolized by natural proteasesMore metabolically stable due to resistance to proteases
Optical RotationPositive rotationNegative rotation
Biomedical ImagingSuperior pancreas-to-liver ratios in PET imagingLess favorable imaging characteristics in some tissues

These differences highlight the importance of selecting the appropriate enantiomer for specific applications, particularly in biological and pharmaceutical contexts where stereochemical recognition is critical.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Several spectroscopic methods are employed for the identification and structural confirmation of (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can verify the presence of key functional groups

  • Mass Spectrometry: Confirms molecular weight (expected at 298.34 g/mol) and provides fragmentation patterns that help in structural elucidation

  • Infrared Spectroscopy: Identifies characteristic absorption bands for amide, carbamate, and aromatic functional groups

Chromatographic Methods

Chromatographic techniques are essential for purity determination and enantiomeric analysis:

  • High-Performance Liquid Chromatography (HPLC): Used with chiral stationary phases to separate and quantify enantiomers

  • Thin-Layer Chromatography: Useful for reaction monitoring and preliminary purity assessment

  • Ultra-Performance Liquid Chromatography (UPLC): Provides higher resolution and faster analysis

Stereochemical Analysis

Methods specifically focused on stereochemical characterization include:

  • Polarimetry: Measures optical rotation to confirm stereochemical configuration

  • Circular Dichroism (CD) Spectroscopy: Provides information about absolute configuration and conformational properties

  • X-ray Crystallography: Offers definitive structural and stereochemical information when crystals can be obtained

Current Research and Future Perspectives

Advances in Radiopharmaceutical Applications

Recent research in PET imaging has focused on developing improved methods for carbon-11 labeling of amino acids and peptides with high stereoselectivity. These advances enable the creation of imaging agents with enhanced specificity and pharmacokinetic properties.

Research has demonstrated that "carbon-11 labeled amino acids and peptides" serve as valuable tools for "non-invasive in vivo detection, characterization and monitoring" of various physiological and pathological processes. Continued development of stereoselective radiochemical methods promises to expand the utility of these compounds in clinical applications.

Peptide-Based Therapeutics

The development of peptide-based therapeutics represents a growing area of pharmaceutical research where compounds like (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate play an important role. As protected amino acid derivatives, these compounds contribute to the synthesis of complex peptides with therapeutic potential.

Research in this field includes:

  • Development of peptide-based enzyme inhibitors

  • Creation of peptide conjugates for targeted drug delivery

  • Design of peptidomimetics with improved pharmacokinetic properties

  • Exploration of novel synthetic strategies for complex peptide structures

Future Research Directions

Several promising research directions for (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and related compounds include:

  • Integration into multimodal imaging probes combining PET with other imaging modalities

  • Development of novel deprotection strategies compatible with sensitive functional groups

  • Application in the synthesis of peptide libraries for high-throughput screening

  • Exploration of stereochemical effects on peptide folding and biological activity

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